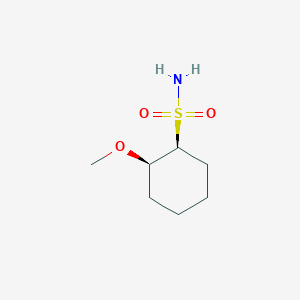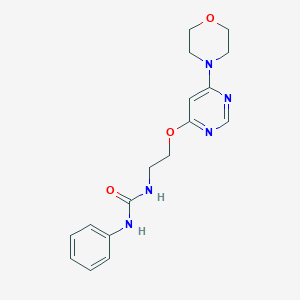
1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea, also known as MPPE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wissenschaftliche Forschungsanwendungen
- Compound H10 stood out, showing excellent activity against EGFR kinase and positive biological activity against PI3K kinase .
- However, their clinical efficacy is limited due to poor kinase selectivity between the EGFR T790M mutant and the wild type .
- PI3K is involved in cell survival, growth, and metabolism, making it an attractive target for cancer therapy .
Antitumor Activity
EGFR Inhibition
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
Structure-Activity Relationship (SAR)
Combination Therapy
Wirkmechanismus
Target of Action
The primary target of the compound 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea is the HIF Prolyl Hydroxylase 2 (PHD2/EGLN1) .
Mode of Action
The compound 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea acts as an inhibitor of the PHD2 enzyme . It binds to the active-site metal in a bidentate manner through its pyrazolone and pyrimidine nitrogens, with the triazole π-π-stacking with Tyr303 in the 2OG binding pocket . This binding inhibits the catalytic activity of the enzyme, thereby preventing the degradation of HIF .
Biochemical Pathways
By inhibiting the PHD2 enzyme, 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by PHD2, which targets it for degradation. When phd2 is inhibited by the compound, hif is stabilized and accumulates in the cell . This leads to the transcription of HIF target genes, which are involved in various processes such as angiogenesis, erythropoiesis, and cellular metabolism .
Pharmacokinetics
The compound’s interaction with its target suggests that it is able to penetrate cells and reach the intracellular enzyme phd2
Result of Action
The result of the action of 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea is the stabilization of HIF and the subsequent transcription of HIF target genes . This can lead to increased production of red blood cells (erythropoiesis), formation of new blood vessels (angiogenesis), and changes in cellular metabolism .
Eigenschaften
IUPAC Name |
1-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c23-17(21-14-4-2-1-3-5-14)18-6-9-25-16-12-15(19-13-20-16)22-7-10-24-11-8-22/h1-5,12-13H,6-11H2,(H2,18,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYHVEJXMRKCFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)OCCNC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

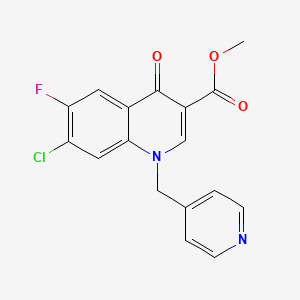
![(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)methanone](/img/structure/B2392504.png)
![N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide](/img/structure/B2392505.png)
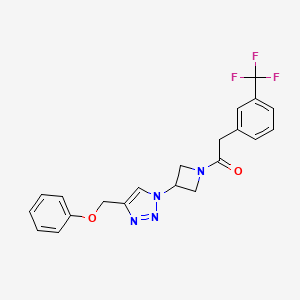
![(5Z)-3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2392507.png)
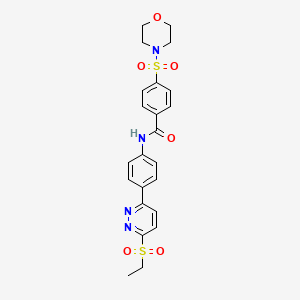
![2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2392509.png)

![6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2392516.png)
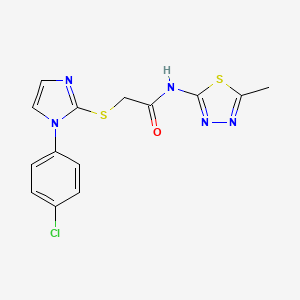
![N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2392521.png)
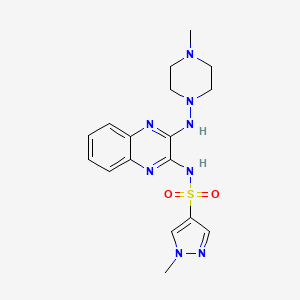
![4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine](/img/structure/B2392523.png)
